molecular formula C15H30O2 B091069 Tridecyl acetate CAS No. 1072-33-9

Tridecyl acetate

Cat. No. B091069
CAS RN: 1072-33-9
M. Wt: 242.4 g/mol
InChI Key: ZDRNMODJXFOYMN-UHFFFAOYSA-N
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Description

Tridecyl acetate is a chemical compound that has been studied for various applications, including its potential use in toxicity evaluations and as a part of complex organic synthesis processes. While the provided papers do not directly describe tridecyl acetate, they do offer insights into related compounds and their properties, which can be informative for understanding tridecyl acetate's characteristics and potential uses.

Synthesis Analysis

The synthesis of related acetate compounds can be complex, involving multiple steps and reactions. For instance, the synthesis of tricyclic N,S-acetals involves an acid-catalysed domino reaction with multiple stages, including transposition and cyclisation . Similarly, the synthesis of 4,7-tridecadien-1-yl acetate, a compound structurally related to tridecyl acetate, is achieved through a C5+C8 scheme, indicating a multi-step process that requires careful control of reaction conditions .

Molecular Structure Analysis

The molecular structure of acetate compounds can vary significantly, with some forming complex ions or discrete molecules. For example, trinuclear basic acetates are known to form complex ions with unusual magnetic properties , while the structure of tricyclohexyltin acetate consists of discrete molecules with a distorted tetrahedral configuration . These examples highlight the diversity in molecular structures that acetate compounds can exhibit.

Chemical Reactions Analysis

Acetate compounds can participate in a variety of chemical reactions. The activated acetates, for instance, react with hexahydro-1,3,5-triazines to form different products depending on the reaction conditions . This demonstrates the reactivity of acetate groups and their ability to engage in chemical transformations leading to a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetate compounds are crucial for their practical applications. Tridecyl acetate, specifically, has been evaluated for its subchronic toxicity in rats, with findings indicating an overall low degree of systemic toxicity at doses up to 1 g/kg body weight . This suggests that tridecyl acetate has a relatively low toxicity profile, which is an important consideration for its use in various applications.

Scientific Research Applications

  • Toxicity Evaluation in Rats : Tridecyl acetate was studied for its subchronic toxicity in rats. It was administered orally at different doses, revealing effects like increased liver and kidney weights, hydrocarbon nephropathy in males, and decreased serum glucose levels in male rats. These findings suggest a low degree of systemic toxicity at doses up to 1 g/kg body weight (Daughtrey et al., 1990).

  • Cerebral Acetate Transport and Metabolism : A study using 1H-[13C]-Nuclear Magnetic Resonance spectroscopy explored the kinetics of acetate transport and utilization in rat brains. This research helps in understanding acetate's role in astrocyte function and its contribution to overall oxidative metabolism in the brain (Patel et al., 2010).

  • Astrocytoma Imaging with Acetate : 1-11C-acetate (ACE) was evaluated as a metabolic tracer for detecting and characterizing astrocytomas using positron emission tomography (PET). The study found that ACE is useful for detecting primary astrocytomas but has limited value in differentiating high- and low-grade astrocytomas (Liu et al., 2006).

  • Stabilization of Long-Chain Intermediates : Research on the stabilization of long-chain intermediates in solution focused on tridecyl radicals and cations. This study, involving thermal and photolytic conditions, contributes to the understanding of radical rearrangements and stabilization pathways in the tridecyl system (Teodorović et al., 2013).

  • Effects on Arsenic Release in Groundwater : The introduction of acetate into groundwater for biostimulation, aimed at immobilizing uranium, was found to increase soluble arsenic levels. This study highlights the importance of considering thioarsenic species in remediation strategies in contaminated aquifers (Stucker et al., 2014).

  • PET Imaging in Renal Cell Carcinoma : A study investigated the use of [1-11C]acetate (AC) as a metabolic tracer for renal cell cancer. It was found that most kidney tumors did not show higher AC accumulation than normal kidney parenchyma, suggesting that AC PET is not recommended for characterizing renal masses (Kotzerke et al., 2007).

  • Acetate in Lipid Metabolism : An experiment on rabbits showed that acetate treatment can affect lipid metabolism. Acetate induced a dose-dependent decrease in adipose and significantly altered the expression of genes and protein levels related to lipid metabolism (Fu et al., 2017).

Safety And Hazards

Tridecyl acetate should be handled with care. Avoid dust formation, breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

tridecyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRNMODJXFOYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90147938
Record name 1-Tridecyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tridecyl acetate

CAS RN

1072-33-9
Record name Tridecyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Tridecanol, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Tridecyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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